molecular formula C15H15ClN2OS2 B5701632 N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea

N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea

Cat. No. B5701632
M. Wt: 338.9 g/mol
InChI Key: JIJMEXNRWPTNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, it has been suggested that N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea exerts its effects through the inhibition of various enzymes, including topoisomerase II, tyrosinase, and α-glucosidase. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its low toxicity. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit low toxicity in various cell lines and animal models. Another advantage of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is its stability. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be stable under various conditions, including high temperature and pH. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is its solubility. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has low solubility in water, which may limit its use in certain experiments.

Future Directions

For the study of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea include further exploration of its anticancer and antidiabetic properties, as well as its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 5-chloro-2-methoxyaniline with 2-(methylthio)phenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in its pure form.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antidiabetic, and neuroprotective effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetic research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to improve glucose tolerance and insulin sensitivity. In neuroprotective research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS2/c1-19-13-8-7-10(16)9-12(13)18-15(20)17-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJMEXNRWPTNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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